8-Bromo-6-chloroquinoline
Overview
Description
8-Bromo-6-chloroquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The compound of interest, 8-Bromo-6-chloroquinoline, is structurally related to various other bromo- and chloro-substituted quinolines that have been studied for their potential use in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of bromo-chloroquinoline derivatives often involves the condensation of anilines with keto esters followed by cyclization reactions. For instance, the Knorr synthesis is a notable method that has been used to prepare 6-bromo-2-chloro-4-methylquinoline, which involves the condensation of β-keto esters with 4-bromoaniline and subsequent cyclization of the resulting anilides . Another related compound, 6-bromoquinoline, was synthesized using the Skraup reaction starting from 4-bromoaniline, glycerol, and nitrobenzene, with the highest yield reported at 54% under optimized conditions . These methods highlight the general strategies employed in the synthesis of bromo-chloroquinoline derivatives.
Molecular Structure Analysis
The molecular structure of bromo-chloroquinoline derivatives has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters, and the crystal packing was analyzed using Hirshfeld surfaces and fingerprint plots . Additionally, vibrational spectroscopic investigations, along with ab initio and density functional theory (DFT) studies, have been conducted on 7-bromo-5-chloro-8-hydroxyquinoline to provide a complete vibrational assignment and analysis of the fundamental modes of the compound .
Chemical Reactions Analysis
Bromo-chloroquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was found to interact with nucleophilic reagents such as water, alcohols, ammonia, and amines to yield different substituted quinazoline diones . The reactivity of these compounds under different conditions can lead to a wide array of derivatives, which can be further explored for their biological activities or as intermediates in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-chloroquinoline derivatives are influenced by their molecular structure and substituents. These properties include solubility, fluorescence, and quantum efficiency, which are important for their practical applications. For example, 8-bromo-7-hydroxyquinoline (BHQ) was reported to have increased solubility and low fluorescence, making it useful as a photolabile protecting group for carboxylic acids with sensitivity to multiphoton excitation . The study of these properties is crucial for the development of new materials and drugs based on bromo-chloroquinoline scaffolds.
Scientific Research Applications
Antifungal Activity: Compounds related to 8-Bromo-6-chloroquinoline, such as 6-bromo-3-chloro-8-quinolinol, have been found to exhibit significant antifungal activity against various fungi. They are particularly more effective when chlorine is in the 3 position compared to their bromine analogs (Gershon, Clarke, & Gershon, 1996).
Synthesis and Characterization: Studies have been conducted on the synthesis of related compounds, such as 6-bromo-2-chloro-4-methylquinoline, using the Knorr reaction. These works provide insights into the synthetic routes and chemical properties of these compounds (Wlodarczyk et al., 2011).
Malaria Therapy: The application of 8-aminoquinoline derivatives in malaria therapy has been extensively studied. These compounds, including primaquine and tafenoquine, are used against latent malaria. Their development, usage, and limitations due to hemolytic toxicity in certain patients have been explored (Baird, 2019).
Chemical Properties: Research on the resonance Raman characterization of different forms of 8-substituted 7-hydroxyquinoline compounds, including 8-bromo-7-hydroxyquinoline, has been conducted. This work contributes to understanding the substituent effects on these compounds in aqueous solutions (An et al., 2010).
Photolabile Protecting Groups: 8-Bromo-7-hydroxyquinoline has been synthesized and evaluated as a photolabile protecting group, demonstrating its efficiency in releasing carboxylates, phosphates, and diols upon photolysis. Its potential for physiological applications, including use in two-photon excitation, has been highlighted (Fedoryak & Dore, 2002).
Safety And Hazards
properties
IUPAC Name |
8-bromo-6-chloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZQVTHNVNLOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618413 | |
Record name | 8-Bromo-6-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-chloroquinoline | |
CAS RN |
16567-11-6 | |
Record name | 8-Bromo-6-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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